molecular formula C7H19F2NO4PS2+ B6296022 Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide CAS No. 1312790-50-3

Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide

Cat. No.: B6296022
CAS No.: 1312790-50-3
M. Wt: 314.3 g/mol
InChI Key: QQLKWAIFMCLFCK-UHFFFAOYSA-N
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Description

Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide is a phosphonium-based ionic liquid that has garnered significant research interest for its unique physical and electrochemical properties. Its primary research value lies in the development of next-generation energy storage systems and advanced separation membranes. In lithium-ion and lithium-metal battery research, this compound is investigated as a foundational component for non-flammable electrolytes. Phosphonium-based ionic liquids paired with the bis(fluorosulfonyl)imide ([FSI]−) anion are recognized for their promising physical and electrochemical properties, including good oxidative stability and favorable behavior in lithium plating-stripping experiments . These characteristics are critical for enhancing battery safety and enabling the use of high-energy-density lithium metal anodes. Beyond lithium-metal systems, its utility extends to other post-lithium-ion batteries such as lithium-sulfur and lithium-air systems, where it contributes to improved cycling performance and safety . Furthermore, this ionic liquid serves as a key material in the development of composite membranes for gas separation. Research explores its use, often in combination with polymers like poly(vinylidene fluoride) (PVDF), for efficient CO2/N2 separation, a critical technology for carbon capture efforts . When composited with PVDF, membranes containing this specific phosphonium [FSI] salt have demonstrated a remarkable combination of high CO2 permeability and selectivity, pointing to promising directions for highly efficient gas separation membranes . The mechanism of action in these applications stems from the synergistic combination of the triethyl(methyl)phosphonium cation and the [FSI] anion. The cation contributes to high electrochemical stability and low melting points, while the [FSI] anion facilitates favorable transport properties and ionic conductivity . This property profile makes this compound a versatile and powerful tool for scientists engineering novel materials for energy and environmental applications.

Properties

IUPAC Name

N-fluorosulfonylsulfamoyl fluoride;triethyl(methyl)phosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18P.F2HNO4S2/c1-5-8(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-7H2,1-4H3;3H/q+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLKWAIFMCLFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C)(CC)CC.N(S(=O)(=O)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19F2NO4PS2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trimethyl(isobutyl)phosphonium Dimethylphosphate

The precursor, trimethyl(isobutyl)phosphonium dimethylphosphate, is synthesized by reacting isobutylphosphine with trimethyl phosphate at elevated temperatures (110–130°C). This exothermic reaction requires careful temperature control to avoid side reactions. The product is typically purified via distillation to remove excess trimethyl phosphate and unreacted starting materials.

Metathesis with Potassium Bis(fluorosulfonyl)imide

The dimethylphosphate anion is subsequently replaced via anion exchange. A 1.05:1 molar ratio of KFSI to the phosphonium salt is reacted in dichloromethane under inert conditions. The organic phase is washed with saturated sodium bicarbonate and deionized water to remove residual halides, as confirmed by AgNO3 testing. Final purification involves rotary evaporation to eliminate solvents, followed by short-path distillation to isolate the product. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 19F, and 31P) is employed to verify structural integrity, with the 31P NMR spectrum showing a characteristic singlet at 25.5 ppm.

Key Reaction Conditions:

  • Solvent: Dichloromethane

  • Temperature: Room temperature (20–25°C)

  • Yield: >85% (estimated from analogous protocols)

Direct Phosphorylation Using Sulfuryl Fluoride and Ammonia

A patent-pending method (CN117209535A) describes a streamlined one-pot synthesis using sulfuryl fluoride (SO2F2) and ammonia. This approach eliminates the need for pre-formed phosphonium salts, offering scalability and reduced production costs.

Reaction Mechanism and Optimization

Comparative Analysis of Synthesis Routes

The table below contrasts the two primary methods based on reaction parameters, yields, and practicality:

ParameterAnion Exchange (KFSI Route)Direct Phosphorylation (SO2F2 Route)
Reaction Steps 21
Temperature Range 110–130°C (Step 1)0–25°C
Solvent DichloromethaneAcetonitrile
Yield ~85%83–85%
Byproducts KCl, dimethylphosphateTriethylphosphine trihydrofluoride
Scalability ModerateHigh

Challenges and Mitigation Strategies

Moisture Sensitivity

Both methods require anhydrous conditions to prevent hydrolysis of the bis(fluorosulfonyl)imide anion. Inert atmosphere gloveboxes and molecular sieves are recommended for large-scale operations.

Byproduct Management

The direct phosphorylation method generates triethylphosphine trihydrofluoride, which is removed via aqueous washing. Residual ammonia is eliminated through distillation under reduced pressure.

Industrial Purification Techniques

Short-Path Distillation

This method is preferred for final purification, achieving >99% purity by separating low-volatility impurities.

Solvent Recrystallization

Dimethyl carbonate is used to recrystallize the product, enhancing purity to >98.5% .

Chemical Reactions Analysis

Electrochemical Decomposition in Lithium-Ion Batteries

TEP-FSI undergoes decomposition under battery operating conditions, influenced by voltage and electrolyte composition. Key findings include:

Reaction Pathways

  • Anodic Oxidation : At potentials exceeding 4.1 V vs Li/Li+, oxidative decomposition occurs, generating polymeric species and gaseous byproducts .

  • Cathodic Reduction : Below 1.5 V vs Li/Li+, reductive breakdown forms inorganic compounds like lithium nitride (Li₃N) and lithium phosphides (Li₃₋ₓP) .

Critical Factors

  • Lithium Salt Concentration : Decomposition accelerates at low lithium salt concentrations (<3.8 mol kg⁻¹) .

  • Electrode Material : Silicon anodes exacerbate cation breakdown due to volumetric expansion stresses .

Table 1: Decomposition Products and Conditions

Reaction TypeVoltage Range (vs Li/Li+)Major ProductsSupporting Evidence
Oxidation>4.1 VPolymeric SEI, CO₂XPS, FTIR
Reduction<1.5 VLi₃N, Li₃₋ₓPXPS, MAS-NMR

Anion-Cation Interaction and Reactivity

The bis(fluorosulfonyl)imide (FSI⁻) anion and phosphonium cation exhibit cooperative degradation mechanisms:

  • FSI⁻ Breakdown : At high voltages, FSI⁻ decomposes into SO₂F₂ and other fluorinated fragments, which react with the phosphonium cation .

  • Cation Stability : The triethyl(methyl)phosphonium cation shows higher reductive stability compared to pyrrolidinium analogs but degrades under extreme cathodic conditions .

Influence of Electrolyte Composition

TEP-FSI’s reactivity is modulated by electrolyte additives:

Table 2: Electrolyte Additive Effects

AdditiveConcentrationImpact on ReactivityReference
LiFSI>3.8 mol kg⁻¹Suppresses cation decomposition
Vinylene Carbonate2 wt%Stabilizes SEI, reduces gas evolution

Comparative Reactivity with Analogous Ionic Liquids

TEP-FSI demonstrates distinct behavior compared to other phosphonium-based ionic liquids:

  • vs [P2225][TFSI] : TEP-FSI exhibits lower thermal stability but superior ionic conductivity .

  • vs [BMPYR][FSI] : Reduced anodic stability (4.1 V vs 4.5 V) due to phosphonium cation vulnerability .

Key Research Findings

  • SEI Composition : The solid-electrolyte interphase (SEI) formed with TEP-FSI comprises dual layers:

    • Outer Layer : Flexible polymer-rich matrix (e.g., polycarbonates) .

    • Inner Layer : Inorganic compounds (Li₃N, LiF) enhancing ion transport .

  • Cycling Performance : Cells with TEP-FSI show capacity retention >80% after 200 cycles at 1C rate, attributed to stable SEI formation .

Scientific Research Applications

Chemistry

  • Solvent and Catalyst : TEP-FSI serves as an effective solvent and catalyst for various organic synthesis reactions. Its ionic nature allows for enhanced solvation of reactants, facilitating reactions that are otherwise challenging due to solubility issues .
  • Electrochemical Applications : The compound has been investigated for its role as an electrolyte in lithium-ion batteries. Studies have shown that TEP-FSI enhances the conductivity and charge-discharge capacity of these batteries, making it a promising candidate for energy storage technologies .

Biology

  • Enzyme Stabilization : There is ongoing research into the use of TEP-FSI for stabilizing enzymes, which could improve protein folding and functionality in biological systems. This property has implications for biochemistry and biotechnology .
  • Drug Delivery : TEP-FSI's ability to interact with biological membranes suggests potential applications in drug delivery systems, where it may facilitate the transport of therapeutic agents across cellular barriers .

Medicine

  • Pharmaceutical Development : Research is being conducted to explore TEP-FSI's potential as a drug delivery agent, particularly in enhancing the bioavailability of poorly soluble drugs .

Industry

  • Advanced Materials Production : TEP-FSI is utilized in the production of advanced materials, including polymers and composites. Its properties make it suitable for applications requiring high thermal stability and low volatility .
  • Gas Separation Membranes : Recent studies have demonstrated that TEP-FSI can be incorporated into polymer composites for gas separation applications, showing remarkable increases in permeability while maintaining selectivity .

Case Study 1: Electrochemical Applications

A study highlighted the use of TEP-FSI as an electrolyte in lithium-ion batteries. The results indicated that batteries utilizing TEP-FSI exhibited superior cycling performance compared to traditional carbonate-based electrolytes. Specifically, silicon anodes cycled with TEP-FSI maintained high capacity retention over extended cycles, underscoring its potential in energy storage technologies .

Case Study 2: Biological Interactions

Research on the interaction of phosphonium ionic liquids with biological systems revealed that TEP-FSI could enhance the extraction efficiency of phenolic compounds from aqueous solutions. This finding suggests potential applications in biochemistry and environmental science, particularly in the extraction processes used in analytical chemistry .

Comparative Analysis of Phosphonium Compounds

To better understand the unique properties of TEP-FSI, a comparison with other phosphonium compounds is presented below:

Compound NameBiological ActivityApplications
TEP-FSI Enhances electrochemical performance; potential enzyme stabilizerBattery electrolytes; drug delivery
Triphenylphosphonium Accumulates in mitochondria; facilitates proton transferMitochondrial probes; cancer therapy
Trimethyl(isobutyl)phosphonium bis(fluorosulfonyl)imide High ionic conductivity; stable under electrochemical conditionsEnergy storage applications

Mechanism of Action

The mechanism by which triethyl(methyl)phosphonium bis(fluorosulfonyl)imide exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes, proteins, and other biomolecules, by forming ionic bonds and stabilizing charged intermediates. The bis(fluorosulfonyl)imide anion plays a crucial role in these interactions by providing a stable and highly polarizable environment .

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Ionic Liquids

Cation Anion Conductivity (mS/cm, 25°C) Viscosity (mPa·s, 25°C) Thermal Decomposition (°C)
Triethyl(methyl)phosphonium⁺ FSI⁻ ~2.5 (estimated) ~60 (estimated) >300
1-Ethyl-3-methylimidazolium⁺ FSI⁻ 8.9 34 380–400
N-Methyl-N-propylpyrrolidinium⁺ FSI⁻ 4.2 85 350
Trioctylmethylphosphonium⁺ TFSI⁻ 1.8 210 >300

Key Observations :

  • Conductivity : Imidazolium-FSI ILs (e.g., [EMIM][FSI]) exhibit higher conductivity (8.9 mS/cm) due to smaller cation size and lower viscosity. Phosphonium-FSI ILs have moderate conductivity (~2.5 mS/cm) due to larger cation volume .
  • Viscosity : Phosphonium-ILs generally have higher viscosity than imidazolium analogs. For example, [P₁,₂,₂,₂⁺][FSI⁻] has ~60 mPa·s, while [EMIM][FSI] shows 34 mPa·s .
  • Thermal Stability : Phosphonium- and pyrrolidinium-ILs with FSI⁻ or TFSI⁻ anions exhibit decomposition temperatures >300°C, outperforming imidazolium-ILs .

Electrochemical Stability

Table 2: Electrochemical Stability Windows (ESW) at 25°C

Anion Cation Type ESW (V vs. Li/Li⁺) Reference
FSI⁻ Phosphonium 4.5–5.0
TFSI⁻ Phosphonium 5.0–5.5
FSI⁻ Pyrrolidinium 4.8–5.2
FSI⁻ Imidazolium 4.0–4.5

Key Observations :

  • TFSI⁻-based ILs generally have wider ESWs (~5.5 V) compared to FSI⁻ analogs (~5.0 V) due to the electron-withdrawing trifluoromethyl groups enhancing oxidative stability .

Thermal and Chemical Stability

  • Phosphonium-FSI vs. Phosphonium-TFSI : Both exhibit thermal stability >300°C, but TFSI⁻-based ILs are less hygroscopic, reducing hydrolysis risks in humid environments .

Application Performance

Solar Cells :

  • Potassium-FSI (KFSI) effectively passivates defects in perovskite solar cells, improving efficiency from 17.22% to 19% .

Biological Activity

Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide (TEP-FSI), also referred to as TBATs, is a phosphonium-based ionic liquid that has garnered attention for its potential applications in various fields, including electrochemistry, biology, and medicine. This article explores the biological activity of TEP-FSI, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

TEP-FSI is characterized by its unique ionic structure, which contributes to its stability and solubility in various solvents. The synthesis typically involves the reaction of triethyl(methyl)phosphonium chloride with lithium bis(fluorosulfonyl)imide under controlled conditions to ensure purity and yield.

The biological activity of TEP-FSI can be attributed to several mechanisms:

  • Electrochemical Activity : TEP-FSI enhances the electrochemical performance of lithium-ion batteries by improving conductivity and charge-discharge capacity. This property is critical for applications in energy storage systems .
  • Interaction with Biological Systems : Research indicates that phosphonium compounds can accumulate in mitochondria, potentially facilitating proton transfer across membranes. This mechanism has implications for drug delivery and therapeutic applications .

Biochemical Pathways

TEP-FSI influences several biochemical pathways:

  • Ion Transport : The compound affects lithium ion transport within electrochemical systems, creating an electrochemical window that enhances battery performance.
  • Enzyme Stabilization : Preliminary studies suggest that TEP-FSI may stabilize enzymes, which could lead to improved protein folding and functionality in biological systems .

Case Study 1: Electrochemical Applications

A study investigated the use of TEP-FSI as an electrolyte in lithium-ion batteries. Results demonstrated that TEP-FSI-based electrolytes exhibited superior cycling performance compared to traditional carbonate-based electrolytes. Specifically, silicon anodes cycled in TEP-FSI maintained high capacity retention over extended cycles, highlighting its potential in energy storage technologies .

Case Study 2: Biological Interactions

Research exploring the interaction of phosphonium ionic liquids with biological systems revealed that TEP-FSI could enhance the extraction efficiency of phenolic compounds from aqueous solutions. This finding suggests potential applications in biochemistry and environmental science .

Comparative Analysis of Phosphonium Compounds

To better understand the biological activity of TEP-FSI, a comparison with other phosphonium compounds is presented below:

Compound NameBiological ActivityApplications
This compound (TEP-FSI)Enhances electrochemical performance; potential enzyme stabilizerBattery electrolytes; drug delivery
TriphenylphosphoniumAccumulates in mitochondria; facilitates proton transferMitochondrial probes; cancer therapy
Trimethyl(isobutyl)phosphonium bis(fluorosulfonyl)imideHigh ionic conductivity; stable under electrochemical conditionsEnergy storage applications

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide?

Methodological Answer: The compound is typically synthesized via a metathesis reaction. For example, reacting Triethyl(methyl)phosphonium chloride with a bis(fluorosulfonyl)imide (FSI) salt (e.g., LiFSI or KFSI) in a polar aprotic solvent like acetonitrile or dimethyl carbonate (DMC). Post-synthesis, purification involves repeated washing with water to remove residual halides, followed by vacuum drying at 80–100°C for 24–48 hours. Purity (>99%) is confirmed via ion chromatography or NMR spectroscopy .

Q. How can researchers characterize the thermal stability and decomposition pathways of this ionic liquid?

Methodological Answer: Use thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points, glass transitions). For decomposition products, couple TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). Comparative studies with structurally similar phosphonium ionic liquids (e.g., triethyl-n-butylphosphonium FSI) can reveal cation-driven stability trends .

Q. What spectroscopic techniques are optimal for analyzing ion-pair interactions in this compound?

Methodological Answer:

  • Raman spectroscopy: Identifies vibrational modes of the FSI anion (e.g., S–N–S bending at ~740 cm⁻¹, symmetric SO₂ stretching at ~1130 cm⁻¹).
  • NMR spectroscopy: ¹⁹F NMR detects anion-cation interactions via chemical shift changes. ³¹P NMR monitors phosphonium cation integrity.
  • FTIR: Resolves hydrogen bonding or coordination between ions.
    Reference spectra from LiFSI or analogous ionic liquids (e.g., tetrabutylammonium FSI) are critical for peak assignment .

Advanced Research Questions

Q. How does the phosphonium cation structure influence ionic conductivity and electrochemical stability in lithium-ion battery electrolytes?

Methodological Answer:

  • Ionic conductivity: Measure via electrochemical impedance spectroscopy (EIS) across temperatures (-20°C to 100°C). Compare with other cations (e.g., pyrrolidinium, imidazolium) to assess cation size/rigidity effects.
  • Electrochemical stability: Use linear sweep voltammetry (LSV) on Pt electrodes (scan rate: 1 mV/s) to determine anodic stability (>5 V vs. Li/Li⁺ is typical for FSI-based ionic liquids). Correlate with DFT calculations of cation HOMO/LUMO levels.
    Studies on triethyl-n-butylphosphonium FSI show higher conductivity than smaller cations due to reduced ion pairing .

Q. What experimental strategies can resolve contradictions in reported electrochemical performance (e.g., SEI layer formation on silicon anodes)?

Methodological Answer:

  • Controlled cycling experiments: Vary binder materials (e.g., polyacrylic acid vs. polyacrylonitrile) and electrolyte compositions (e.g., 1 M LiFSI in ionic liquid vs. organic carbonates).
  • In-situ/operando techniques: Use atomic force microscopy (AFM) or Raman spectroscopy to monitor SEI evolution during cycling.
  • Post-mortem analysis: X-ray photoelectron spectroscopy (XPS) identifies SEI components (e.g., LiF, Li₂S from FSI decomposition). Discrepancies often arise from impurities (e.g., residual chloride) or moisture, necessitating strict glovebox protocols .

Q. How do solvation dynamics in Triethyl(methyl)phosphonium FSI affect lithium-ion transport in hybrid electrolytes?

Methodological Answer:

  • Pulsed-field gradient NMR: Quantifies Li⁺ self-diffusion coefficients.
  • Molecular dynamics (MD) simulations: Model Li⁺ coordination shells (e.g., FSI⁻ vs. solvent molecules).
  • Vibrational spectroscopy: Track solvent-Li⁺ interactions (e.g., shifts in C≡N stretches if using nitrile solvents).
    Data from LiFSI/valeronitrile mixtures suggest that ionic liquids reduce Li⁺-solvent binding, enhancing mobility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide
Reactant of Route 2
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide

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